![molecular formula C10H16O4 B3013992 (1R,3S,5S,6S,7R)-6,7-Dihydroxybicyclo[3.3.1]nonane-3-carboxylic acid CAS No. 2243503-72-0](/img/structure/B3013992.png)
(1R,3S,5S,6S,7R)-6,7-Dihydroxybicyclo[3.3.1]nonane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3S,5S,6S,7R)-6,7-Dihydroxybicyclo[3.3.1]nonane-3-carboxylic acid is a bicyclic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is also known as 3,6-Dihydroxybicyclo[3.3.1]nonane-9-carboxylic acid and is commonly referred to as DHBNCA.
Applications De Recherche Scientifique
Enzymatic Hydrolysis and Synthesis
- The compound has been used in enzymatic hydrolysis studies. For example, hydrolysis of related bicyclic compounds using lipase from Candida cylindracea resulted in the production of optically active diols, which are key intermediates in the synthesis of crown ethers and podands (Naemura et al., 1988).
Asymmetric Synthesis
- This compound is involved in asymmetric synthesis, crucial for creating optically active molecules. For instance, a stereoselective synthesis approach was employed for the production of ambrosia beetle pheromones, which are structurally similar to (1R,3S,5S,6S,7R)-6,7-dihydroxybicyclo[3.3.1]nonane-3-carboxylic acid (Mori et al., 1989).
In the Synthesis of Physiologically Active Compounds
- This compound has also been used in the synthesis of physiologically active compounds. For example, it served as an intermediate in the creation of potential tubulin ligands, demonstrating its utility in medicinal chemistry applications (Zefirova et al., 2008).
Generation of Molecular Complexity
- The compound's derivatives are instrumental in generating molecular complexity. This has been evidenced in the synthesis of novel amino acids, which are important in the development of peptidomimetics and pharmaceuticals (Garrido et al., 2013).
Propriétés
IUPAC Name |
(1R,3S,5S,6S,7R)-6,7-dihydroxybicyclo[3.3.1]nonane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-8-3-5-1-6(9(8)12)4-7(2-5)10(13)14/h5-9,11-12H,1-4H2,(H,13,14)/t5-,6+,7+,8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJGSVOVZWEXDH-NXRLNHOXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(CC1C(C(C2)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@@H](C[C@H]1[C@@H]([C@@H](C2)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S,5S,6S,7R)-6,7-Dihydroxybicyclo[3.3.1]nonane-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3013909.png)
![2,4-dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B3013911.png)
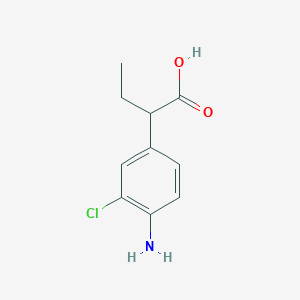
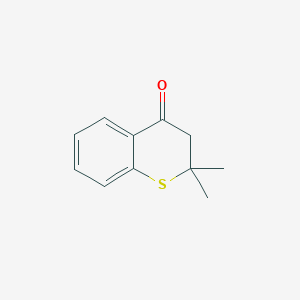
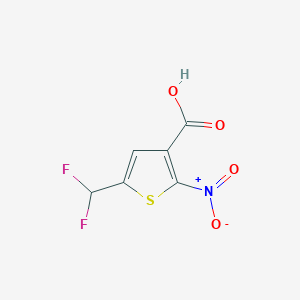
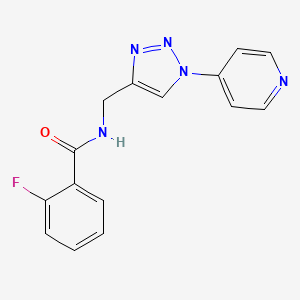
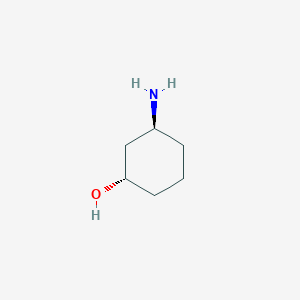
![(Z)-methyl 2-((E)-3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3013923.png)

![N-(2-methoxyethyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B3013926.png)
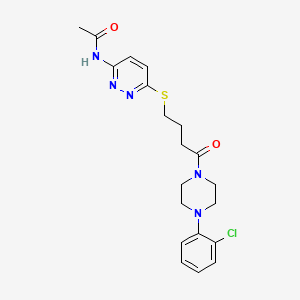
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide](/img/structure/B3013929.png)
![N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B3013931.png)
![N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3013932.png)